molecular formula C13H4BrN3O7 B186304 4-Bromo-2,5,7-trinitro-9h-fluoren-9-one CAS No. 903-53-7

4-Bromo-2,5,7-trinitro-9h-fluoren-9-one

Cat. No. B186304
CAS RN: 903-53-7
M. Wt: 394.09 g/mol
InChI Key: DUPKPRYUZWXQTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2,5,7-trinitro-9h-fluoren-9-one, commonly known as TNF or Bromofluorophenone, is a chemical compound that has been extensively studied for its uses in various scientific research applications. It is a derivative of fluorenone, which is a yellow crystalline solid that is used in the manufacture of dyes and pharmaceuticals. TNF is a pale yellow to orange crystalline powder that is soluble in organic solvents like acetone, ethanol, and methanol.

Mechanism Of Action

TNF modifies cysteine residues in proteins by forming covalent bonds with the thiol group of cysteine. This modification can result in changes in the structure and function of the protein, which can be studied using various biochemical and biophysical techniques. TNF has also been shown to modify other amino acid residues, such as histidine and lysine, although the mechanism of these modifications is not well understood.

Biochemical And Physiological Effects

The modification of proteins by TNF can have a wide range of biochemical and physiological effects. For example, TNF has been shown to inhibit the activity of enzymes that are involved in the metabolism of drugs and other xenobiotics. TNF has also been shown to inhibit the activity of proteins that are involved in the regulation of cell growth and proliferation, which can have implications for the development of cancer therapies.

Advantages And Limitations For Lab Experiments

One advantage of using TNF in lab experiments is its high reactivity and specificity for cysteine residues in proteins. This allows for precise modifications of proteins, which can be useful for studying their function and interactions. However, one limitation of using TNF is its potential toxicity, which can limit its use in certain applications. Additionally, the modification of proteins by TNF can be irreversible, which can limit its use in certain experiments.

Future Directions

There are many potential future directions for the use of TNF in scientific research. One area of interest is the development of new methods for the modification of proteins using TNF. This could involve the development of new reagents that are more selective or less toxic than TNF. Another area of interest is the study of the effects of TNF on the structure and function of proteins in living cells. This could involve the development of new imaging techniques that can visualize the modification of proteins by TNF in real-time. Overall, TNF has the potential to be a valuable tool for studying the structure and function of proteins, and its use in scientific research is likely to continue to grow in the future.

Synthesis Methods

The synthesis of TNF involves the reaction of 4-bromo-2,5,7-trinitrofluorenone with sodium hydroxide in ethanol. This reaction results in the formation of TNF, which is then purified by recrystallization. The yield of TNF is typically around 60-70%, and the purity can be confirmed by nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

TNF has been widely used in scientific research for its ability to modify proteins and peptides. It is commonly used as a reagent for the modification of cysteine residues in proteins, which can be used to study the structure and function of proteins. TNF has also been used as a probe to study the interactions between proteins and other molecules, such as DNA and RNA.

properties

CAS RN

903-53-7

Product Name

4-Bromo-2,5,7-trinitro-9h-fluoren-9-one

Molecular Formula

C13H4BrN3O7

Molecular Weight

394.09 g/mol

IUPAC Name

4-bromo-2,5,7-trinitrofluoren-9-one

InChI

InChI=1S/C13H4BrN3O7/c14-9-3-5(15(19)20)1-7-11(9)12-8(13(7)18)2-6(16(21)22)4-10(12)17(23)24/h1-4H

InChI Key

DUPKPRYUZWXQTM-UHFFFAOYSA-N

SMILES

C1=C(C=C(C2=C1C(=O)C3=C2C(=CC(=C3)[N+](=O)[O-])Br)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=C(C=C(C2=C1C(=O)C3=C2C(=CC(=C3)[N+](=O)[O-])Br)[N+](=O)[O-])[N+](=O)[O-]

Other CAS RN

903-53-7

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.